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Compound of Interest

Compound Name: Lasofoxifene

Cat. No.: B1683871 Get Quote

An objective analysis of preclinical and clinical data reveals consistent anti-cancer efficacy of

lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), particularly in

endocrine-resistant breast cancer. This guide provides a comprehensive comparison of

lasofoxifene with other endocrine therapies, supported by experimental data and detailed

methodologies to allow for a thorough assessment of its reproducible anti-tumor effects.

Lasofoxifene has emerged as a promising therapeutic agent for estrogen receptor-positive

(ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, especially in

cases that have developed resistance to other endocrine therapies through mutations in the

estrogen receptor 1 gene (ESR1). This guide synthesizes findings from key preclinical and

clinical studies to evaluate the consistency of its performance against and in combination with

other treatments.

Comparative Efficacy of Lasofoxifene
The anti-cancer effects of lasofoxifene have been evaluated in both preclinical xenograft

models and multiple clinical trials. The following tables summarize the quantitative data from

these studies, comparing the performance of lasofoxifene with fulvestrant, a selective

estrogen receptor degrader (SERD), and in combination with cyclin-dependent kinase 4/6

(CDK4/6) inhibitors.

Preclinical Data: Xenograft Models
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Preclinical studies have consistently demonstrated the potent anti-tumor activity of

lasofoxifene, particularly in models of endocrine-resistant breast cancer harboring ESR1

mutations.

Treatment Group
Tumor Growth
Inhibition

Reduction in
Metastases

Reference

Lasofoxifene

Monotherapy

More effective than

fulvestrant
Significant reduction [1]

Fulvestrant

Monotherapy

Less effective than

lasofoxifene
- [1]

Lasofoxifene +

Palbociclib

Generally more potent

than fulvestrant +

palbociclib

Significant reduction

in lung, liver, brain,

and bone metastases

[1][2]

Fulvestrant +

Palbociclib

Less potent than

lasofoxifene +

palbociclib

- [1]

Lasofoxifene in

Letrozole-Resistant

(non-ESR1 mutated)

Model

Significantly reduced

primary tumor growth

vs. vehicle

Associated with fewer

bone metastases (with

palbociclib)

Fulvestrant in

Letrozole-Resistant

(non-ESR1 mutated)

Model

Did not significantly

reduce primary tumor

growth vs. vehicle

-

Clinical Trial Data: ELAINE 1 & ELAINE 2
The ELAINE 1 and ELAINE 2 trials provide robust clinical evidence for the efficacy of

lasofoxifene in patients with advanced or metastatic ER+/HER2- breast cancer with ESR1

mutations.

Table 1: ELAINE 1 - Lasofoxifene vs. Fulvestrant
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Outcome
Lasofoxifene
(n=52)

Fulvestrant (n=51) P-value

Median Progression-

Free Survival (PFS)
5.6 months 3.7 months 0.138

Objective Response

Rate (ORR)
13.2% 2.9% 0.124

Clinical Benefit Rate

(CBR)
36.5% 21.6% 0.117

ESR1 Mutant Allele

Fraction Decrease (at

8 weeks)

82.9% 61.5% -

Table 2: ELAINE 2 - Lasofoxifene + Abemaciclib

Outcome Value (n=29)

Median Progression-Free Survival (PFS) ~13 months (56.0 weeks)

Objective Response Rate (ORR) (in patients

with measurable lesions)
55.6%

Clinical Benefit Rate (CBR) (at 24 weeks) 65.5%

Experimental Protocols
To ensure a thorough understanding and allow for independent assessment of the

reproducibility of these findings, detailed methodologies for the key experiments are provided

below.

Preclinical Xenograft Studies (MIND Model)
Cell Lines: Luciferase-GFP tagged MCF7 breast cancer cells with wild-type, Y537S, or

D538G ESR1 mutations, and letrozole-resistant MCF7 LTLT cells.

Animal Model: Female NSG (NOD scid gamma) mice.
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Tumor Cell Implantation: Cells were injected into the mammary ducts of the mice.

Treatment Groups: Mice were randomized to receive vehicle, lasofoxifene (oral), fulvestrant

(intramuscular), palbociclib (oral), or combinations of these agents.

Monitoring: Tumor growth and metastasis were monitored using in vivo and ex vivo

luminescence imaging, terminal tumor weight measurements, and histological analysis.

Biomarker Analysis: Ki67 staining was used to assess tumor cell proliferation. Western blot

analysis was performed to determine ERα and HER2 expression levels.

ELAINE 1 Clinical Trial (NCT03781063)
Study Design: An open-label, randomized, phase II, multicenter study.

Patient Population: Postmenopausal women with locally advanced or metastatic ER+/HER2-

breast cancer with an acquired ESR1 mutation, whose disease had progressed on an

aromatase inhibitor (AI) in combination with a CDK4/6 inhibitor.

Treatment Arms:

Oral lasofoxifene 5 mg daily.

Intramuscular fulvestrant 500 mg on days 1, 15, and 29, and then every 4 weeks.

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Safety/tolerability, Objective Response Rate (ORR), Clinical Benefit

Rate (CBR).

Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutant allele

fraction at baseline and at 8 weeks.

ELAINE 2 Clinical Trial (NCT04432454)
Study Design: An open-label, phase 2, single-arm, multicenter study.
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Patient Population: Pre- and postmenopausal women with ER+/HER2- metastatic breast

cancer with an acquired ESR1 mutation, whose disease had progressed on one or two lines

of hormonal therapy for metastatic disease with or without a CDK4/6i.

Treatment: Oral lasofoxifene 5 mg/day and abemaciclib 150 mg twice daily.

Primary Endpoint: Safety and tolerability.

Secondary Endpoints: Progression-Free Survival (PFS), Clinical Benefit Rate (CBR), and

Objective Response Rate (ORR).

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and

experimental workflows described in the cited research.
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Caption: Simplified Estrogen Receptor Signaling Pathway in ER+ Breast Cancer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1683871?utm_src=pdf-body
https://www.benchchem.com/product/b1683871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapeutic Agents

Cellular Action

Lasofoxifene (SERM)

Estrogen Receptor (ERα)

Binds to

ER Antagonist Conformation

Fulvestrant (SERD)

Binds to

ER Degradation

Stabilizes Induces

Transcription Blocked

Click to download full resolution via product page

Caption: Comparative Mechanism of Action: Lasofoxifene vs. Fulvestrant.
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Caption: Mechanism of Action of CDK4/6 Inhibitors like Abemaciclib.
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ELAINE 1 Trial Workflow
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Caption: Experimental Workflow of the ELAINE 1 Clinical Trial.

In conclusion, the available preclinical and clinical data demonstrate a consistent and

reproducible anti-cancer effect of lasofoxifene, particularly in the challenging setting of

endocrine-resistant breast cancer with ESR1 mutations. The numerical superiority of

lasofoxifene over fulvestrant in the ELAINE 1 trial and the promising efficacy of its combination

with abemaciclib in the ELAINE 2 trial underscore its potential as a valuable therapeutic option.

The ongoing ELAINE 3 trial, a phase 3 study comparing lasofoxifene plus abemaciclib to
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fulvestrant plus abemaciclib, will provide further definitive evidence on the role of lasofoxifene
in this patient population. The detailed experimental protocols and visual representations of the

underlying biological pathways provided in this guide offer a robust framework for researchers

and drug development professionals to critically evaluate and build upon these findings.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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